molecular formula C14H19ClO2S B140033 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride CAS No. 132392-26-8

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride

Cat. No. B140033
M. Wt: 286.8 g/mol
InChI Key: BEAYCJSJSMOLFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-step procedure was developed for the multigram synthesis of “5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol”, and its three 1-substituted derivatives .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Retinoid Biological Activity : A study focused on the synthesis of conformationally restricted analogues of various retinoids, which included 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride derivatives. These compounds were screened for retinoid biological activity, demonstrating the importance of geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).

  • Development of Silicon-Based Drugs : The compound was used as a building block in the synthesis of biologically active derivatives, showcasing its potential in developing new silicon-based drugs and odorants (Büttner et al., 2007).

  • RXR-Selective Retinoids : Research in medicinal chemistry utilized this compound in the synthesis of novel retinoid X receptor (RXR)-selective retinoids. These compounds are important for understanding the biological roles of individual retinoid receptors (Boehm et al., 1994).

Biological and Pharmacological Research

  • Antihyperglycemic Activity : In a study exploring antihyperglycemic activity, 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, synthesized from similar compounds, showed potential in treating non-insulin-dependent diabetes mellitus (Zask et al., 1990).

  • Retinoid Agonism and Antagonism : The compound's derivatives were examined for retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs. This research contributes to the understanding of retinoid transcriptional agonism and antagonism (Dawson & Zhang, 2002).

Chemical Synthesis and Analysis

  • Fragmentation Analysis : A study on naphthalenesulfonyl halide molecules, including compounds structurally related to 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride, investigated their fragmentation under electron ionization, providing insights into their geometric and electronic structures (Giricheva et al., 2016).

properties

IUPAC Name

5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAYCJSJSMOLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)Cl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383689
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride

CAS RN

132392-26-8
Record name 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

94.0 g (0.5 mol) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene were stirred into 100 ml of chlorosulfonic acid at 20° C. within 30 min. The reaction solution was maintained at 60° C. for 1 hour, cooled to room temperature and then poured into 1.5 l of ice and extracted with ether. The organic phase was washed to neutrality with brine and water, dried over magnesium sulfate and evaporated under reduced pressure. Recrystallization of the residue from methanol yielded 55.0 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene-2-sulfonyl chloride of melting point 71°-74° C.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

94.0 g (0.5 mol) of 1,2,3,4-tetrahydro-1,1,4,4tetramethylnaphthalene were stirred into 100 ml of chlorosulfonic acid at 20° C. within 30 min. The reaction solution was maintained at 60° C. for 1 hour, cooled to room temperature and then poured into 1.5 1 of ice and extracted with ether. The organic phase was washed to neutrality with brine and water, dried over magnesium sulfate and evaporated under reduced pressure. Recrystallization of the residue from methanol yielded 55.0 g of 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene-2-sulfonyl chloride of melting point 71°-74° C.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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